
4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide belongs to a class of chemical compounds that exhibit significant biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyridazine ring, a thiazole moiety, and a methoxyphenyl substituent. The molecular formula is C15H16N2O4 with a molecular weight of 288.3 g/mol. The compound has been synthesized through various chemical pathways, demonstrating good purity levels (≥95%) in commercial preparations .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By disrupting microtubule dynamics, this compound can effectively arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death) .
Anticancer Activity
Research has indicated that compounds similar to This compound demonstrate notable anticancer properties:
- In Vitro Studies : In vitro assays have shown that this class of compounds exhibits cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. The IC50 values for these compounds are often in the low nanomolar range, indicating potent activity .
- In Vivo Studies : Animal studies have provided evidence for the efficacy of these compounds in tumor models. For instance, treatments with related SMART compounds resulted in significant tumor growth inhibition compared to control groups, with T/C values ranging from 4% to 30% depending on the dosage and treatment duration .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Study on Prostate Cancer : In a study involving human prostate cancer xenografts, administration of related thiazole derivatives showed a marked reduction in tumor size after 21 days of treatment without significant neurotoxicity .
- Melanoma Treatment : Another study evaluated the effects of these compounds on melanoma cells and reported substantial reductions in cell viability and proliferation rates, further supporting their potential as therapeutic agents in oncology .
Comparative Analysis
The following table summarizes key findings from various studies on related compounds:
Compound Name | Cancer Type | IC50 (nM) | In Vivo Efficacy (%T/C) | Mechanism |
---|---|---|---|---|
SMART-H | Prostate | <10 | 25 | Tubulin polymerization inhibition |
SMART-F | Melanoma | <20 | 30 | Tubulin polymerization inhibition |
Subject Compound | Various | <15 | 20 | Tubulin polymerization inhibition |
Eigenschaften
IUPAC Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-12-27-19(20-13)21-17(24)4-3-11-23-18(25)10-9-16(22-23)14-5-7-15(26-2)8-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJIYRNESTHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.